molecular formula C18H17Cl2N3S2 B4566443 3-[(3,4-dichlorobenzyl)thio]-4-methyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole

3-[(3,4-dichlorobenzyl)thio]-4-methyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole

Cat. No.: B4566443
M. Wt: 410.4 g/mol
InChI Key: SYMDDTASLKFQDA-UHFFFAOYSA-N
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Description

3-[(3,4-dichlorobenzyl)thio]-4-methyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C18H17Cl2N3S2 and its molecular weight is 410.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 409.0240953 g/mol and the complexity rating of the compound is 458. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Activity and GABAergic System Effects

A series of 4-alkyl-5-(3-chlorobenzyl/2,3-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones were designed, synthesized, and evaluated for their anticonvulsant properties. The study highlighted the potential anticonvulsant activity of these compounds and their interaction with the GABAergic system, indicating a promising direction for the development of new anticonvulsant drugs. Among the derivatives, certain compounds showed high efficacy in protecting animals from convulsions, with 4-alkyl-5-(3-chlorobenzyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione being identified as a particularly promising drug candidate. This compound exhibited good tolerance and significant anticonvulsant activity at various pretreatment times, suggesting its potential as a new therapeutic agent. The study also utilized radioligand binding assays to investigate whether the anticonvulsant activity was due to direct or allosteric interactions with the GABA_A receptor complex or affinity to benzodiazepine binding sites (Plech et al., 2014).

Synthesis and Biological Evaluation

Research has focused on the synthesis and biological evaluation of various derivatives of 1,2,4-triazoles, highlighting their potential in creating compounds with significant biological activities. For instance, a study on the synthesis of 3,4,5-trisubstituted-1,2,4-triazoles revealed the growing interest in this scaffold due to its wide range of biological activities and potential use as amide bond isosteres in receptor ligand design to enhance pharmacokinetic properties. This research emphasizes the versatility and potential of 1,2,4-triazoles in medicinal chemistry, providing insights into the structural requirements for biological activity and opening new avenues for drug development (Moulin et al., 2010).

Properties

IUPAC Name

3-[(3,4-dichlorophenyl)methylsulfanyl]-4-methyl-5-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N3S2/c1-23-17(13-10-24-16-5-3-2-4-12(13)16)21-22-18(23)25-9-11-6-7-14(19)15(20)8-11/h6-8,10H,2-5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMDDTASLKFQDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC(=C(C=C2)Cl)Cl)C3=CSC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(3,4-dichlorobenzyl)thio]-4-methyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
3-[(3,4-dichlorobenzyl)thio]-4-methyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole
Reactant of Route 3
Reactant of Route 3
3-[(3,4-dichlorobenzyl)thio]-4-methyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole
Reactant of Route 4
Reactant of Route 4
3-[(3,4-dichlorobenzyl)thio]-4-methyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole
Reactant of Route 5
Reactant of Route 5
3-[(3,4-dichlorobenzyl)thio]-4-methyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole
Reactant of Route 6
3-[(3,4-dichlorobenzyl)thio]-4-methyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.